4(15)-Selinene-11,12-diol is an organic compound classified as a sesquiterpenoid, characterized by its molecular formula and a molecular weight of approximately 238.371 g/mol. This compound is notable for its unique structure, featuring a hydroxyl group at the 11 and 12 positions of the selinene framework, which contributes to its biological activity and potential applications in various fields, particularly in life sciences research. The compound is cataloged under CAS number 73035-82-2 and is primarily utilized in studies investigating its pharmacological properties and interactions within biological systems .
The chemical reactivity of 4(15)-Selinene-11,12-diol involves typical reactions associated with alcohols and terpenes. Key reactions include:
These reactions are essential for modifying the compound for various applications in synthetic chemistry and pharmacology.
Research indicates that 4(15)-Selinene-11,12-diol exhibits significant biological activities, including:
4(15)-Selinene-11,12-diol can be synthesized through several methods:
The unique properties of 4(15)-Selinene-11,12-diol lend themselves to various applications:
Interaction studies involving 4(15)-Selinene-11,12-diol focus on its effects on biological systems:
Several compounds share structural similarities with 4(15)-Selinene-11,12-diol. These include:
Compound Name | Structure Type | Key Features |
---|---|---|
Eudesm-4(15)-ene-1β,5α-diol | Sesquiterpenoid | Exhibits anti-inflammatory properties similar to 4(15)-Selinene-11,12-diol. |
β-Selinene | Sesquiterpenoid | Known for its aromatic properties; less hydroxyl substitution than 4(15)-Selinene-11,12-diol. |
(2S*)-Eudesma-5,7-dien-2-ol | Sesquiterpenoid | Contains different functional groups affecting its bioactivity compared to 4(15)-Selinene-11,12-diol. |
What sets 4(15)-Selinene-11,12-diol apart from these similar compounds is its specific arrangement of hydroxyl groups at positions 11 and 12 on the selinene skeleton. This configuration not only influences its solubility and reactivity but also enhances its biological activities compared to other sesquiterpenoids that lack such substitutions.